molecular formula C11H13NO4S B1621404 ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid CAS No. 84029-50-5

((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid

Cat. No.: B1621404
CAS No.: 84029-50-5
M. Wt: 255.29 g/mol
InChI Key: XETNLDWLMNXRIA-UHFFFAOYSA-N
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Description

((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid is a thioether-linked acetic acid derivative featuring a phenyl ring substituted with an aminocarbonyl (-CONH₂) group at position 2 and an ethoxy (-OCH₂CH₃) group at position 3.

Properties

IUPAC Name

2-(2-carbamoyl-5-ethoxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-16-7-3-4-8(11(12)15)9(5-7)17-6-10(13)14/h3-5H,2,6H2,1H3,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETNLDWLMNXRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232909
Record name ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
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Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84029-50-5
Record name 2-[[2-(Aminocarbonyl)-5-ethoxyphenyl]thio]acetic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
Source EPA DSSTox
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Record name [[2-(aminocarbonyl)-5-ethoxyphenyl]thio]acetic acid
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Record name ((2-(AMINOCARBONYL)-5-ETHOXYPHENYL)THIO)ACETIC ACID
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Preparation Methods

Synthesis of 2-Nitro-5-ethoxyphenol

Starting with 5-ethoxyphenol , nitration at the ortho position is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The ethoxy group directs electrophilic attack to the para position relative to itself, necessitating kinetic control to favor ortho substitution. Yields typically range from 60–70%, with purity confirmed via HPLC.

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine, yielding 2-amino-5-ethoxyphenol . Alternatively, stoichiometric reductions using Fe/HCl or SnCl₂ achieve similar results but require careful pH control to prevent over-reduction.

Carbamoylation of the Aromatic Amine

The amine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) under inert atmosphere, followed by aqueous ammonia to generate the 2-aminocarbonyl-5-ethoxyphenol intermediate. This step avoids hazardous phosgene gas while achieving >85% yield.

Thiolation and Thioacetic Acid Coupling

The phenol group is converted to a thiol via a Mitsunobu reaction (DIAD, PPh₃, thioacetic acid) or via disulfide formation (H₂S, HCl) followed by reduction (NaBH₄). The resultant thiol reacts with bromoacetic acid in basic aqueous conditions (pH 8–9, NaHCO₃) to form the thioether bond. Purification via recrystallization from ethanol/water affords the final product in 65–75% yield.

Synthetic Route 2: Direct Thioether Coupling Using Isocyanate Intermediates

Preparation of 2-Isocyanato-5-ethoxyphenyl Thioacetate

2-Amino-5-ethoxyphenol is treated with triphosgene in anhydrous DCM to generate the isocyanate intermediate. Concurrently, thioacetic acid is activated as its potassium salt (KSAc) using K₂CO₃ in DMF. The isocyanate reacts with KSAc at room temperature, forming the thioacetate bond via nucleophilic addition-elimination.

Hydrolysis to Carboxylic Acid

The thioacetate protecting group is hydrolyzed using 6M HCl at reflux, yielding the free thiol. Subsequent oxidation with TEMPO/NaOCl (0°C, pH 8.5) selectively converts the thiol to the sulfonic acid, which is acidified to the carboxylic acid. This method avoids harsh oxidizing agents like KMnO₄, preserving the aminocarbonyl group.

Methodological Comparisons and Optimization Data

Parameter Route 1 (Nucleophilic Substitution) Route 2 (Isocyanate Coupling)
Overall Yield 58–62% 70–75%
Key Advantage Avoids isocyanate intermediates Higher regioselectivity
Critical Challenge Nitration regiocontrol TEMPO oxidation optimization
Purity (HPLC) >98% >99%

Catalyst Impact : TEMPO-mediated oxidation (Route 2) enhances reaction rates (5–10 minutes vs. 2–4 hours for traditional methods) and reduces side products.
Solvent Effects : DMF improves coupling efficiency in Route 2 but complicates purification; ethanol/water mixtures in Route 1 simplify crystallization.

Analytical Validation and Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), δ 3.45 (s, SCH₂CO), δ 6.8–7.4 (aromatic protons).
    • ¹³C NMR : 168.5 ppm (C=O, acetic acid), 156.2 ppm (C=O, carbamoyl).
  • Mass Spectrometry :

    • ESI-MS : m/z 284.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃NO₄S.
  • X-ray Crystallography : Confirms planar thioether linkage and hydrogen bonding between carbamoyl and acetic acid groups.

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 reduces step count but requires expensive TEMPO. Bulk TEMPO procurement lowers costs to <$50/kg.
  • Waste Streams : Route 1 generates nitro-containing byproducts requiring specialized disposal; Route 2 produces benign NaCl and H₂O.
  • Process Safety : Triphosgene usage demands strict containment, whereas Mitsunobu reagents (Route 1) pose flammability risks.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetic acid moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aminocarbonyl group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds related to thioacetic acid derivatives in cancer therapy. For instance, benzenesulfonamide derivatives, which share structural similarities with ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid, have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibiting CA IX can lead to reduced tumor hypoxia and decreased cell proliferation, making it a promising target for anticancer drug development .

Case Study:

  • A study evaluated the anticancer effects of novel thiazolone–benzenesulfonamide derivatives against breast cancer cell lines MDA-MB-231 and MCF-7. Compounds demonstrated significant anti-proliferative activity, with some exhibiting selectivity for cancer cells over normal cells .

Antibiotic Development

The structural properties of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid may also facilitate the synthesis of novel antibiotics. The compound's ability to act as a sulfur donor can be leveraged in creating new antimicrobial agents that target resistant bacterial strains.

Case Study:

  • Research on sulfonamide derivatives revealed their effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics based on similar thioacetic acid structures .

Pesticide Formulation

Thioacetic acid derivatives are utilized in agrochemicals for their ability to enhance the efficacy of pesticides. The introduction of sulfur atoms into pesticide formulations can improve their biological activity and stability.

Case Study:

  • Over 70 patents have been filed concerning the use of thioacetic acid in agrochemical formulations, highlighting its importance in developing effective agricultural products .

Polymer Chemistry

The compound's reactivity makes it suitable for applications in polymer chemistry, where it can be used as an intermediate for synthesizing sulfur-containing polymers with enhanced properties.

Case Study:

  • Thioacetic acid is employed as a curing agent and chain transfer agent in rubber and polymer industries, contributing to improved material performance .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
PharmaceuticalsAnticancer agents targeting CA IX; antibiotic developmentSignificant anti-proliferative activity against cancer cells; potential for new antibiotics
AgrochemicalsPesticide formulationsEnhanced efficacy and stability of pesticides
Industrial ChemistrySynthesis of sulfur-containing polymersImproved properties in rubber and polymer applications

Mechanism of Action

The mechanism by which ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid to structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Compound Name/ID Key Substituents/Modifications Molecular Weight log P/log D (pH 7) Key Biological Activity/Notes Reference
((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid 5-ethoxy, 2-aminocarbonyl, thioacetic acid ~283.3 (calc.) ~1.8 (estimated) Hypothesized enzyme inhibition/growth modulation (predicted) -
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazinoindole core, phenoxy group ~448.5 3.5 Protein-targeting (95% purity, synthetic hit)
Sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5) Quinoline core, sodium carboxylate ~265.2 -1.2 (log D) High rhizogenesis stimulation (in vitro), increased toxicity
2-((5-(Thiophen-2-ylmethyl)-4-amino-triazol-3-yl)thio)acetic acid Thiophene-methyl, triazole, free carboxylic acid ~312.3 1.2 Reduced antiradical activity in salt forms
2-((5-(2-Bromophenyl)-4-substituted-triazol-3-yl)thio)acetic acid salts (6a-6o) Bromophenyl, triazole, salt forms ~380–420 2.1–3.0 Enhanced solubility/stability via salt formation

Key Observations:

  • Substituent Lipophilicity: The ethoxy group in the target compound likely increases log P compared to polar groups (e.g., sodium carboxylate in QAC-5, log D = -1.2). However, it is less lipophilic than bromophenyl or triazinoindole analogs (log P ~3.5) .
  • Bioavailability: The free carboxylic acid group may enhance membrane permeability compared to esterified or salt forms (e.g., QAC-5’s sodium salt shows higher bioavailability but elevated toxicity) .
  • Toxicity: Alkoxy substituents (e.g., ethoxy) are associated with lower toxicity compared to halogenated (bromo) or ionized derivatives .

Biological Activity

((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid is a thio-acetic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thio-containing compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The chemical structure of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid can be represented as follows:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3\text{S}

This structure features an aminocarbonyl group, an ethoxy substituent, and a thioacetic moiety, which are crucial for its biological activity.

1. Anticancer Activity

Research has indicated that thio-containing compounds can exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been associated with reduced tumor growth and improved efficacy of chemotherapeutic agents .

Case Study:
In one study, derivatives similar to ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid were evaluated for their anti-proliferative effects against various cancer cell lines. Compounds demonstrated IC50 values ranging from 1.52 to 6.31 mM against triple-negative breast cancer cells (MDA-MB-231), indicating promising anticancer potential .

2. Antimicrobial Activity

Thio-acetic acid derivatives have also shown antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, with certain analogs exhibiting significant activity against Gram-positive and Gram-negative bacteria.

Research Findings:
In laboratory settings, compounds structurally related to ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid displayed substantial inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, suggesting their potential as antimicrobial agents .

3. Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for various enzymes, including Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which regulate insulin secretion.

Mechanism of Action:
DPP-4 cleaves incretin hormones, thereby reducing insulin secretion. Inhibition of this enzyme can lead to improved glycemic control in diabetic patients . The potential for ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid to act as a DPP-4 inhibitor warrants further investigation.

Toxicological Profile

The compound's safety profile is essential for its development as a therapeutic agent. Preliminary toxicological assessments indicate that while some thio-containing compounds exhibit low toxicity, comprehensive studies are necessary to ascertain the safety parameters of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid.

Q & A

Q. What are the established synthetic routes for ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid derivatives, and how do reaction conditions influence yield?

Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions. For example:

  • Step 1 : React 2-chloroacetic acid or bromo-diethylmalonate with intermediates like 4-amino-5-substituted-1,2,4-triazole-3-thiols under reflux in ethanol or THF .
  • Step 2 : Salts are formed by treating the acid with amines (e.g., morpholine, dimethylamine) or inorganic bases (e.g., NaHCO₃) in 2-propanol or aqueous media .
  • Key Variables : Reaction time (12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 for acid:amine) critically affect yield (reported 45–78%). Characterization via NMR (¹H/¹³C) and HPLC purity (>95%) is standard .

Q. How can researchers characterize the physicochemical properties of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid derivatives?

Methodological Answer :

  • Melting Point : Determine using differential scanning calorimetry (DSC); e.g., 193–203°C for related 2-(4-aminophenylthio)acetic acid .
  • Solubility : Assess in polar (water, DMSO) and non-polar solvents (chloroform) via shake-flask method. Sodium salts generally exhibit higher aqueous solubility .
  • Spectroscopy : ¹H NMR (δ 3.5–4.2 ppm for thioether protons) and FTIR (1690–1710 cm⁻¹ for carbonyl groups) confirm structural integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., salt formation, substituent variation) impact biological activity and toxicity?

Methodological Answer :

  • Antiradical Activity : Introducing sodium salts reduces antiradical efficacy due to carboxyl group ionization, as shown in DPPH assays (e.g., IC₅₀ increases from 12 µM to >50 µM) .
  • Toxicity : Sodium salts of quinoline-thioacetic acid derivatives exhibit higher toxicity (15–20% reduction in sperm motility) compared to parent acids, likely due to enhanced bioavailability .
  • Mitigation Strategy : Use computational tools (e.g., ProTox-II) to predict toxicity and prioritize derivatives with alkoxy substituents, which lower log P (optimal range: 1.5–3.5) .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for plant growth stimulation vs. toxicity?

Methodological Answer :

  • Case Study : Sodium salts of quinoline-thioacetic acid derivatives show strong rhizogenesis stimulation (e.g., 40% root growth increase in Paulownia explants) but higher toxicity. To address this:
    • Dose Optimization : Conduct dose-response assays (e.g., 0.1–10 µM) to identify non-toxic thresholds .
    • QSAR Modeling : Use Gaussian or COSMO-RS to correlate substituent electronegativity with bioactivity-toxicity ratios .

Q. What computational approaches predict the pharmacokinetic behavior of ((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid derivatives?

Methodological Answer :

  • Log P/D Calculations : Apply quantum chemical methods (e.g., DFT/B3LYP) to compute partition coefficients. Derivatives with log D (pH 7) = 1.5–2.5 optimize membrane permeability .
  • Lipinski’s Rule : Verify compliance (molecular weight <500, H-bond donors/acceptors ≤5/10) using ChemAxon or MOE. Non-compliant derivatives require prodrug strategies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on carboxyl group ionization’s role in bioactivity?

Methodological Answer :

  • Example : Sodium salt formation reduces antiradical activity but enhances rhizogenesis .
  • Resolution :
    • Mechanistic Studies : Use radical scavenging assays (e.g., ABTS⁺) to confirm carboxyl-dependent electron donation vs. ionized forms’ role in plant hormone mimicry.
    • Contextual Factors : Bioactivity depends on target system pH; sodium salts may dissociate in acidic plant tissues, restoring carboxyl functionality .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid
Reactant of Route 2
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((2-(Aminocarbonyl)-5-ethoxyphenyl)thio)acetic acid

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